4-benzyl-1-[(oxiran-2-yl)methyl]piperidine
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Overview
Description
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is a chemical compound with the molecular formula C15H21NO. It features a piperidine ring substituted with a benzyl group and an oxirane (epoxide) ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride and epichlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:
Step 1: Benzylation of piperidine using benzyl chloride in the presence of a base.
Step 2: Reaction of the benzylated piperidine with epichlorohydrin to introduce the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxirane positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidines and epoxides.
Scientific Research Applications
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
1-benzyl-4-(oxiran-2-yl)piperidine: Similar structure but with different substitution patterns.
N-benzylpiperidine: A simpler structure without the oxirane ring.
Uniqueness
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is unique due to the presence of both the benzyl and oxirane groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-benzyl-1-(oxiran-2-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZETVBNJADWALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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